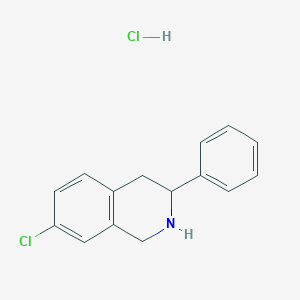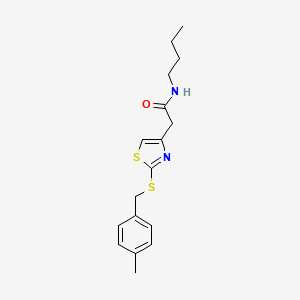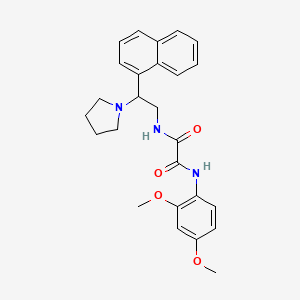![molecular formula C18H22ClN3O B2943172 3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2320861-36-5](/img/structure/B2943172.png)
3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one, commonly known as 3-CP, is a research chemical that is widely used in scientific research. It is a synthetic compound that belongs to the class of cathinones and is structurally similar to other psychoactive substances like methamphetamine and MDMA. The chemical formula of 3-CP is C19H23ClN2O, and it has a molecular weight of 328.85 g/mol.
Mécanisme D'action
The exact mechanism of action of 3-CP is not fully understood, but it is believed to act as a potent reuptake inhibitor of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. It is also known to stimulate the release of these neurotransmitters from their storage vesicles.
Biochemical and Physiological Effects:
Studies have shown that 3-CP produces a range of biochemical and physiological effects in the body. It has been found to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. It has also been shown to produce sympathomimetic effects like tachycardia, hypertension, and mydriasis in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-CP in lab experiments include its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one of the limitations of using 3-CP is its potential for abuse and misuse, which can lead to safety concerns for researchers.
Orientations Futures
There are several future directions for the research on 3-CP. One potential area of research is to study its pharmacokinetics and metabolism in humans, which can provide valuable information for forensic and toxicological purposes. Another area of research is to explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders like depression and anxiety. Furthermore, there is a need for more studies to evaluate its safety profile and potential for abuse, which can inform regulatory policies on its use in scientific research.
Méthodes De Synthèse
The synthesis of 3-CP involves the reaction of 3-(3-chlorophenyl)propan-1-ol with 3-(1-methylpyrazol-4-yl)piperidine in the presence of a strong acid catalyst like hydrochloric acid. The resulting product is then purified using various chromatographic techniques like column chromatography or recrystallization.
Applications De Recherche Scientifique
3-CP has been extensively used in scientific research to study its biochemical and physiological effects. It is primarily used as a reference standard for analytical purposes in forensic and toxicological laboratories. It is also used as a tool to study the structure-activity relationships of cathinones and their analogs.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-12-16(11-20-21)15-5-3-9-22(13-15)18(23)8-7-14-4-2-6-17(19)10-14/h2,4,6,10-12,15H,3,5,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZBYRFFEIRQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)
![2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2943100.png)



![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)


![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)